molecular formula C20H17ClN4O3S B2909838 3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 946233-11-0

3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide

Cat. No.: B2909838
CAS No.: 946233-11-0
M. Wt: 428.89
InChI Key: JYINRYNLOFCDIF-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core linked to a substituted phenyl group. Key structural features include:

  • Sulfonamide moiety: The benzenesulfonamide group (C₆H₄ClSO₂NH-) provides hydrogen-bonding capacity and acidity due to the sulfonyl group.
  • Substituted phenyl group: A 2-methylphenyl group connected to the sulfonamide nitrogen, with a 5-position linkage to the imidazo-pyridazine ring.

Properties

IUPAC Name

3-chloro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-13-6-7-14(18-12-25-19(22-18)8-9-20(23-25)28-2)10-17(13)24-29(26,27)16-5-3-4-15(21)11-16/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYINRYNLOFCDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide group and an imidazo[1,2-b]pyridazine moiety, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 3-chloro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide
  • Molecular Formula : C20_{20}H17_{17}ClN4_{4}O3_{3}S
  • Molecular Weight : 428.89 g/mol

The structure can be represented as follows:

SMILES COc1ccc2nc c3ccc C c NC O c4cccc Cl c4 c3 cn2n1\text{SMILES COc1ccc2nc c3ccc C c NC O c4cccc Cl c4 c3 cn2n1}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit various carbonic anhydrases and other enzymes involved in metabolic pathways.

Potential Targets:

  • Carbonic Anhydrases : These enzymes play a crucial role in maintaining acid-base balance and are implicated in various physiological processes.
  • Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors, which are vital in cancer therapy.

Biological Activity Studies

Recent studies have explored the biological activity of sulfonamide derivatives, including this compound. The following sections summarize key findings from research:

In Vitro Studies

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. For instance, sulfonamide derivatives have been effective against Gram-positive and Gram-negative bacteria due to their ability to inhibit folate synthesis pathways.
  • Anticancer Activity : Research indicates that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit cytotoxic effects against cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways.

In Vivo Studies

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated significant changes in coronary resistance in the presence of these compounds, suggesting cardiovascular implications:

GroupCompoundDose (nM)Effect on Coronary Resistance
IControl-Baseline
IICompound A0.001Significant decrease (p < 0.05)
IIICompound B0.001No significant change
IVCompound C0.001Significant decrease (p < 0.05)

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Cardiovascular Effects : A study demonstrated that benzenesulfonamide derivatives could reduce pulmonary vascular resistance in animal models of pulmonary hypertension.
  • Cancer Therapy : Another investigation showed that imidazo[1,2-b]pyridazine-containing compounds exhibited selective cytotoxicity against various cancer cell lines with minimal toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with compounds from the evidence:

Compound Name (CAS/Identifier) Molecular Formula Molecular Weight Key Functional Groups/Substituents Reference
Target Compound ~C₂₁H₁₇ClN₅O₃S ~478.9 3-chlorobenzenesulfonamide, 6-methoxyimidazo[1,2-b]pyridazin-2-yl, 2-methylphenyl -
5-Chloro-2-methoxy-N-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzene-1-sulfonamide (QOV) C₁₄H₁₃ClN₄O₃S 376.8 Triazolo[1,5-a]pyridine ring, 2-methyl substituent, chloro/methoxybenzene sulfonamide
3-(2-Fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-1-(2-methylphenyl)urea (1060272-20-9) C₂₁H₁₈FN₅O₂ 391.4 Urea linkage, 2-fluorophenyl, 6-methoxyimidazo[1,2-b]pyridazin-2-yl, 2-methylphenyl
N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide (946217-58-9) C₂₂H₁₉ClN₄O₄ 438.9 Benzamide core, 2,3-dimethoxybenzoyl group, 6-methoxyimidazo[1,2-b]pyridazin-2-yl
N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide (953223-34-2) C₂₀H₁₅F₃N₄O₃S 448.4 2-Trifluoromethylbenzenesulfonamide, 4-phenyl-imidazo[1,2-b]pyridazine linkage, 6-methoxy substituent

Key Comparisons and Implications

Core Heterocyclic Systems
  • The target compound and share the 6-methoxyimidazo[1,2-b]pyridazine ring, which is planar and facilitates π-π stacking in biological targets.
Functional Group Variations
  • Sulfonamide vs. Urea/Benzamide: The target’s sulfonamide group (pKa ~10–11) is more acidic than the urea () or benzamide (), influencing solubility and protein-binding interactions . The urea in provides dual hydrogen-bond donor/acceptor sites, which may enhance target affinity compared to the sulfonamide’s single acceptor capability .
Substituent Effects
  • Chloro vs.
  • Methoxy Positioning : The 6-methoxy group on the imidazo-pyridazine ring is conserved across all analogs, suggesting its critical role in maintaining structural integrity or target engagement .
Molecular Weight and Drug-Likeness
  • The target compound (~478.9 g/mol) and analogs (376.8–448.4 g/mol) fall within the acceptable range for small-molecule drugs (typically <500 g/mol). Higher molecular weight in the target may improve target affinity but reduce oral bioavailability compared to ’s lighter compound (376.8 g/mol) .

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